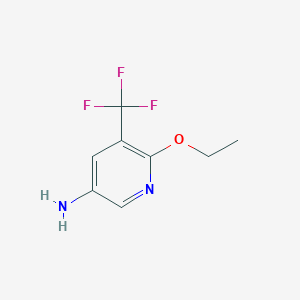

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine

Description

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a trifluoromethyl group (-CF₃) at the 5-position, an ethoxy (-OCH₂CH₃) substituent at the 6-position, and an amine (-NH₂) group at the 3-position. The trifluoromethyl group enhances electron-withdrawing effects, while the ethoxy substituent provides moderate electron-donating properties, creating a unique electronic profile.

Properties

IUPAC Name |

6-ethoxy-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-14-7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMICPNJPQGVLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 6-ethoxy-5-(trifluoromethyl)pyridin-3-amine may involve several steps, starting from appropriately substituted pyridine derivatives. Common strategies include:

- Introduction of the trifluoromethyl group

- Installation of the ethoxy group

- Formation of the amine functionality

Preparation Methods

Due to the limited information on the direct synthesis of this compound, the following methods are based on analogous compounds and general synthetic procedures:

3.1. Synthesis from 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

This method involves the ethoxylation of 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

- Starting Material: 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

- Reaction: React 6-chloro-5-(trifluoromethyl)pyridin-3-amine with ethanol under basic conditions to introduce the ethoxy group. Suitable bases include sodium ethoxide or potassium carbonate.

- Conditions: The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 60-80°C).

- Purification: The product can be purified by flash chromatography using silica gel.

Reaction Scheme:

\$$

\text{6-Chloro-5-(trifluoromethyl)pyridin-3-amine} + \text{EtOH} \xrightarrow{\text{Base}} \text{this compound}

\$$

3.2. Synthesis from 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

This method involves the reduction of a nitro group to an amine group. Although the starting material is different from what we want to synthesize, this reduction strategy can still be applied to our target compound.

- Starting Material: 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine.

- Reduction: Reduce the nitro group to an amine group using a catalyst such as palladium on activated charcoal in the presence of hydrogen gas.

- Conditions: The reaction is typically performed in a solvent like methanol or ethanol.

- Purification: The product can be purified using standard techniques such as column chromatography or recrystallization.

Reaction Scheme:

\$$

\text{5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{6-(2,2,2-Trifluoroethoxy)pyridin-3-amine}

\$$

3.3. Synthesis from 6-Trifluoromethylpyridine-3-carboxylic acid derivatives

This method starts from 4,4,4-trifluoro-3-aminobutanoates to produce substituted 6-trifluoromethylpyridine-3-carboxylic acid derivatives.

- Starting Material: 4,4,4-trifluoro-3-aminobutanoates.

- Reaction: Through a series of reactions, including cyclization and ester hydrolysis, 6-trifluoromethylpyridine-3-carboxylic acid derivatives can be obtained.

- Further modification: These derivatives can be modified to introduce an ethoxy group at the 6-position and convert the carboxylic acid to an amine at the 3-position.

Reaction Scheme: \$$ \text{4,4,4-trifluoro-3-aminobutanoates} \xrightarrow{\text{Cyclization, etc.}} \text{6-trifluoromethylpyridine-3-carboxylic acid derivatives} \xrightarrow{\text{Modification}} \text{this compound} \$$

Chemical Reactions Analysis

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy. The ethoxy group may also contribute to the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Key Observations :

This compound

Halogenation/Functionalization : Introduction of -CF₃ via trifluoromethylation (e.g., using Umemoto or Ruppert-Prakash reagents).

Etherification: Ethoxy group installation via nucleophilic substitution or Mitsunobu reaction.

Amine Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups, as seen in .

Physicochemical Properties

Notes:

- The tert-butyl analog () has higher LogP, suggesting improved blood-brain barrier penetration .

Biological Activity

Overview

6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring with ethoxy and trifluoromethyl substituents, which influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may increase binding affinity to target sites.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzyme activities by binding to active sites, leading to altered metabolic pathways.

- Receptor Modulation: It can modulate receptor functions, influencing cellular signaling pathways related to pain perception and inflammation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that pyridine derivatives can possess significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction: Triggering programmed cell death through the activation of caspases .

A recent investigation into related compounds demonstrated that modifications in the pyridine structure could enhance cytotoxic effects against various cancer cell lines .

Case Studies

- Antinociceptive Effects:

- Cytotoxicity in Cancer Models:

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized; however, similar compounds indicate:

- Absorption: Likely rapid due to lipophilicity.

- Distribution: Potentially extensive due to favorable solubility profiles.

- Metabolism: Expected metabolic pathways may involve cytochrome P450 enzymes.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-5-(trifluoromethyl)pyridin-3-amine, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : Ethoxy groups are typically introduced via substitution reactions on halogenated pyridine precursors. For example, 6-bromo-5-(trifluoromethyl)pyridin-3-amine (CAS 1642844-33-4) can undergo ethoxylation using sodium ethoxide .

- Catalytic hydrogenation : Nitro intermediates (e.g., 5-(trifluoromethyl)-6-ethoxypyridin-3-nitro derivatives) can be reduced to amines using Pd/C under H₂, as demonstrated in analogous compounds .

- Purity optimization : Use preparative HPLC with C18 columns and MeOH/H₂O gradients (e.g., 70:30 to 95:5) to isolate the target compound. Monitor purity via LC-MS (exact mass: ~195.0018 g/mol) .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- NMR : The ethoxy group (CH₂CH₃) appears as a triplet at ~1.3 ppm (³J = 7 Hz) and a quartet at ~3.9 ppm in ¹H NMR. The trifluoromethyl group (CF₃) shows a singlet at ~120 ppm in ¹⁹F NMR .

- Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 196.0015 (calculated for C₈H₉F₃N₂O) .

- IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve conflicting data in characterizing the reactivity of the trifluoromethyl group?

- Methodology :

- Competitive experiments : Compare reaction rates of this compound with analogs (e.g., 5-methyl or 5-bromo derivatives) under identical conditions. CF₃ groups exhibit strong electron-withdrawing effects, slowing electrophilic substitution but accelerating nucleophilic attacks .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and predict reactive sites. The CF₃ group reduces electron density at the 4-position, directing reactions to the 2-position .

Q. How can this compound be functionalized for medicinal chemistry applications?

- Methodology :

- Buchwald-Hartwig coupling : Introduce aryl/heteroaryl groups at the amine site using Pd(OAc)₂/XPhos catalysts. For example, coupling with 2-bromopyridine yields bis-pyridine derivatives .

- Protection-deprotection : Protect the amine with Boc (di-tert-butyl dicarbonate) to enable selective ethoxy-group modifications. Deprotect with TFA post-functionalization .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodology :

- HPLC-DAD/HRMS : Detect low-abundance by-products (e.g., de-ethoxy or hydroxylated analogs) using high-resolution MS. Set a detection limit of ≤0.1% for regulatory compliance .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH). Use Arrhenius modeling to predict shelf-life .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported solubility and bioavailability predictions?

- Methodology :

- Solubility assays : Compare experimental solubility (e.g., shake-flask method in PBS pH 7.4) with computational predictions (e.g., XlogP ~2.0 ). Discrepancies often arise from polymorphic forms or aggregation.

- Bioavailability : Use Caco-2 cell permeability assays to validate in silico predictions (e.g., SwissADME). The ethoxy group enhances membrane permeability compared to hydroxyl analogs .

Computational & Experimental Design

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs. The trifluoromethyl group may engage in hydrophobic interactions with residues like Leu34 in tau protein .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.